2-Acetyl-4-chloropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
1-(4-chloropyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)6-8-3-2-5(7)9-6/h2-3H,1H3 |
InChI Key |
TVYLTUKKJWDWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Acetyl 4 Chloropyrimidine
Classical Approaches in Pyrimidine (B1678525) Core Construction
Traditional methods for constructing the pyrimidine ring and introducing the required functional groups have been well-established, providing a foundational understanding for further synthetic innovations.
Cyclocondensation Reactions for Pyrimidine Ring Formation
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. These reactions typically involve the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine or a related species. For the synthesis of a 2-acetylpyrimidine (B1279551) core, a common strategy involves the reaction of a suitably substituted three-carbon component with a source of the N-C-N fragment.
One of the most important synthetic methods for compounds containing nitrogen atoms in the ring is the cyclocondensation reaction. nih.gov For instance, the reaction between β-enaminodiketones and aromatic amidines can lead to the formation of substituted pyrimidinone derivatives. nih.gov Another approach involves the condensation of ketones with nitriles under copper catalysis in the presence of a base to yield distinctly substituted pyrimidines. rsc.org The Biginelli reaction, a multicomponent cyclocondensation, provides a pathway to dihydropyrimidines which can be further modified. ijcce.ac.ir
Regioselective Halogenation of Pyrimidine Precursors
Once the 2-acetylpyrimidine core is assembled, the introduction of a chlorine atom at the 4-position is a crucial step. This is typically achieved through regioselective halogenation. The reactivity of the pyrimidine ring is influenced by the existing substituents, and controlling the position of halogenation is key.
A common method for the chlorination of a pyrimidin-4-one precursor is the use of phosphoryl chloride (POCl₃), often in the presence of a tertiary amine catalyst. google.comd-nb.info This reaction converts the hydroxyl group of the pyrimidinone into a chloro group. For example, 2,4-diamino-6-hydroxypyrimidine-3-N-oxide can be chlorinated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine-3-N-oxide. google.com The synthesis of 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs has been reported as a key step in the preparation of other derivatives. rsc.org The regioselective halogenation of 2-substituted-1,2,3-triazoles has also been developed via sp2 C-H activation, a strategy that could potentially be adapted for pyrimidine systems. nih.gov
Table 1: Classical Synthesis Reactions for Pyrimidine Derivatives
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Cyclocondensation | β-Enaminodiketones, Aromatic amidines | Pyrido[1,2-a]pyrimidinone, Thiazolo[3,2-a]pyrimidinone, Pyrimido[1,2-a]benzimidazole | nih.gov |
| Cyclocondensation | Ketones, Nitriles, Cu-catalyst, Base | Substituted Pyrimidines | rsc.org |
| Biginelli Reaction | Aldehyde, β-Dicarbonyl compound, Urea (B33335)/Thiourea | Dihydropyrimidines | ijcce.ac.ir |
| Halogenation | Pyrimidin-4-one, POCl₃, Tertiary amine | 4-Chloropyrimidine (B154816) | google.comd-nb.info |
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient, cost-effective, and environmentally friendly synthetic methods.
Catalytic Methods in Pyrimidine Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to pyrimidine derivatives with higher yields and selectivity. Various catalysts have been employed to facilitate the construction of the pyrimidine ring. For example, zinc chloride has been used to catalyze three-component coupling reactions to produce 4,5-disubstituted pyrimidines. rsc.org Similarly, copper-catalyzed cyclization of ketones with nitriles provides an efficient route to pyrimidines. rsc.org Lewis acids such as scandium triflate and zirconium chloride have been shown to catalyze multicomponent reactions for the synthesis of fused pyrimidine systems, with zirconium chloride offering enhanced regioselectivity. acs.orgvapourtec.com
Principles of Green Chemistry Applied to 2-Acetyl-4-chloropyrimidine Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.injmaterenvironsci.com These principles are increasingly being applied to the synthesis of pyrimidines. rasayanjournal.co.inbenthamdirect.comnih.gov Greener approaches include the use of safer solvents (like water or ionic liquids), solvent-free conditions, microwave-assisted synthesis, and ultrasound-assisted synthesis. rasayanjournal.co.innih.govresearchgate.net These methods often lead to shorter reaction times, higher yields, and simpler workup procedures. rasayanjournal.co.in For instance, microwave-assisted synthesis has been successfully used for the preparation of 2-amino-4-chloro-pyrimidine derivatives, significantly reducing reaction times. nih.gov Multicomponent reactions (MCRs) are also considered a green synthetic strategy as they combine several steps into a single pot, reducing waste. rasayanjournal.co.injmaterenvironsci.com
Table 2: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Chemistry Technique | Advantages | Example Application | Reference |
| Microwave-Assisted Synthesis | Shorter reaction times, Higher yields | Synthesis of 2-amino-4-chloro-pyrimidine derivatives | rasayanjournal.co.innih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, Improved yields | General pyrimidine synthesis | rasayanjournal.co.innih.gov |
| Solvent-Free Synthesis | Reduced solvent waste, Simpler workup | "Grindstone Chemistry Technique" for dihydropyrimidinones | researchgate.net |
| Multicomponent Reactions (MCRs) | High atom economy, Reduced waste | Biginelli reaction for dihydropyrimidines | rasayanjournal.co.injmaterenvironsci.comresearchgate.net |
| Use of Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact | Synthesis of pyrano[2,3,d]pyrimidine derivatives in aqueous media | rasayanjournal.co.injmaterenvironsci.com |
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of organic compounds, including heterocyclic systems like pyrimidines. This technique offers several advantages over traditional batch synthesis, such as improved safety, better heat and mass transfer, enhanced process control, and easier scalability. acs.orgnih.gov
A continuous flow protocol has been developed for the regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines, demonstrating improved selectivity and significantly shorter reaction times compared to batch methods. acs.orgresearchgate.net This approach has also been applied to the synthesis of 4,6-disubstituted pyrimidines in a two-step, one-flow process, yielding good results with short residence times. nih.gov The use of flow reactors can be particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.
Optimization of Reaction Conditions and Yields for Research Scale Production
The efficient synthesis of this compound is crucial for its application in research and development. Optimization of reaction parameters such as temperature, solvent, and catalysts is key to maximizing yield and purity.
One common approach involves the chlorination of a suitable pyrimidine precursor. For instance, the conversion of a hydroxyl group at the 4-position of the pyrimidine ring to a chloro group is a standard transformation. This can be achieved using chlorinating agents like phosphorus oxychloride (POCl₃). The reaction conditions for such a transformation are critical. For example, in the synthesis of related chloropyrimidines, reactions are often performed at elevated temperatures to ensure complete conversion.
Another variable is the choice of solvent. Aprotic solvents are generally preferred for chlorination reactions to avoid unwanted side reactions. The concentration of reactants and the reaction time are also fine-tuned to optimize the yield. For instance, a study on a related synthesis of ethyl 2-chloropyrimidine-5-carboxylate demonstrated that adjusting the equivalents of reactants and the reaction temperature significantly impacts the yield. d-nb.info Specifically, using 1.2 equivalents of an aniline (B41778) derivative and 2.0 equivalents of potassium carbonate at 100°C resulted in a 96% yield. d-nb.info Lowering the temperature led to longer reaction times or incomplete conversion. d-nb.info
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. In the synthesis of 2-amino-4-chloro-pyrimidine derivatives, microwave irradiation at 120–140 °C for 15–30 minutes has been shown to be effective. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of microwave technology to significantly reduce reaction times in pyrimidine chemistry.
The table below summarizes key parameters that are often optimized in the synthesis of chloropyrimidine derivatives, which are applicable to the research-scale production of this compound.
Table 1: Key Parameters for Optimization of this compound Synthesis
| Parameter | Typical Conditions/Reagents | Expected Outcome on Yield/Purity |
|---|---|---|
| Chlorinating Agent | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂) | Choice of reagent can influence reaction rate and selectivity. |
| Temperature | 80-140°C | Higher temperatures generally increase reaction rate but may lead to side products. |
| Solvent | Aprotic solvents (e.g., Dichloromethane, Toluene) | Prevents unwanted reactions with the chlorinating agent. |
| Catalyst | Phase-transfer catalysts (e.g., TEBA) | Can enhance reaction rates and yields in biphasic systems. pg.edu.pl |
| Reaction Time | 1-12 hours | Optimized to ensure complete conversion without product degradation. |
| Purification | Recrystallization, Column chromatography | Crucial for obtaining a high-purity final product. google.com |
Strategic Precursor Synthesis and Functional Group Interconversions
The synthesis of this compound relies on the availability of suitable precursors. The strategic synthesis of these starting materials often involves multiple steps and key functional group interconversions.
A common precursor for this compound would be a pyrimidine ring with an acetyl group at the 2-position and a group at the 4-position that can be readily converted to a chlorine atom, such as a hydroxyl or an amino group.
Synthesis of Precursors:
The pyrimidine core is typically constructed through condensation reactions. The Pinner pyrimidine synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. heteroletters.org For this compound, a precursor like 2-acetyl-4-hydroxypyrimidine (a tautomer of 2-acetylpyrimidin-4(3H)-one) could be a logical starting point. This can be synthesized by reacting an appropriate 1,3-dicarbonyl compound with urea or a related amidine derivative.
A patented method for a related compound, 5-acetyl-2,4-dichloropyrimidine, utilizes urea, triethyl orthoformate, and ethyl acetoacetate (B1235776) as raw materials. google.com The initial reaction is followed by a ring closure with potassium hydroxide (B78521) and subsequent chlorination with phosphorus oxychloride. google.com This highlights a potential route where a suitably substituted acetoacetate derivative could be employed to introduce the acetyl group.
Functional Group Interconversions (FGI):
Functional group interconversion is a fundamental strategy in organic synthesis. lkouniv.ac.in In the context of this compound synthesis, a key FGI is the conversion of a hydroxyl or amino group at the 4-position to a chloro group.
From a Hydroxyl Group: The conversion of a 4-hydroxypyrimidine (B43898) to a 4-chloropyrimidine is a standard transformation often accomplished by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). heteroletters.org This reaction typically requires heating.
From an Amino Group: While less direct, an amino group at the 4-position can also be converted to a chloro group. The Sandmeyer reaction, though more common for aromatic amines, provides a conceptual basis for such a transformation, which would involve diazotization followed by reaction with a chloride source. However, for pyrimidines, direct chlorination of a hydroxy precursor is generally more straightforward.
Chemical Reactivity and Mechanistic Investigations of 2 Acetyl 4 Chloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Position
The pyrimidine (B1678525) ring is an electron-deficient aromatic system, and the presence of a halogen, such as chlorine at the C-4 position, renders this site highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a high-energy anionic intermediate, whose stability is a key factor in the reaction's feasibility. researchgate.net The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization and lowers the activation energy for the substitution. askfilo.com The acetyl group at the C-2 position further enhances the electrophilicity of the ring through its electron-withdrawing inductive and mesomeric effects, thereby activating the C-4 position for SNAr.
2-Acetyl-4-chloropyrimidine is expected to react readily with oxygen-based nucleophiles, such as alkoxides and phenoxides, to yield the corresponding 4-alkoxy- and 4-phenoxypyrimidines. Studies on analogous systems, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have demonstrated that the chlorine at the C-4 position is readily displaced by these nucleophiles. rsc.org For instance, treatment of the chloro-pyrimidine analog with sodium phenoxide resulted in the formation of the corresponding phenoxy-pyrimidine. rsc.org Similarly, reaction with an excess of sodium methoxide (B1231860) led to substitution at the C-4 position. rsc.org
The reaction of this compound with sodium methoxide in methanol (B129727) would proceed via nucleophilic attack of the methoxide ion at the C-4 carbon, leading to the formation of 2-acetyl-4-methoxypyrimidine. The higher reactivity of 4-chloropyrimidines compared to other chloro-aromatics like chlorobenzene (B131634) is attributed to the stabilization of the anionic intermediate by the ring nitrogens. askfilo.comaskfilo.com
Table 1: Representative SNAr Reactions with Oxygen-Based Nucleophiles on a 4-Chloropyrimidine (B154816) Analog Data extrapolated from reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. rsc.org
| Nucleophile | Reagent | Solvent | Product |
| Phenoxide | Sodium Phenoxide | Not Specified | 2-Acetyl-4-phenoxypyrimidine (expected) |
| Methoxide | Sodium Methoxide | Methanol | 2-Acetyl-4-methoxypyrimidine (expected) |
Nitrogen-based nucleophiles, including primary and secondary amines, hydrazines, and amides, readily displace the chlorine atom at the C-4 position of activated pyrimidines. nih.govmdpi.comnih.gov The reaction of 2-amino-4-chloro-pyrimidine derivatives with various amines under microwave irradiation has been shown to be an effective method for synthesizing 4-aminopyrimidine (B60600) structures. nih.gov This suggests that this compound would react similarly with a range of amines to produce N-substituted 2-acetyl-4-aminopyrimidines.
Hydrazine (B178648) is also a potent nucleophile in this context. Research on fused pyrimidine systems like 2,4-diazidopyrido[3,2-d]pyrimidine shows that hydrazine readily participates in SNAr reactions. nih.gov The reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 2-acetyl-4-hydrazinopyrimidine, a versatile intermediate for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. researchgate.net
Table 2: Examples of SNAr Reactions with Nitrogen-Based Nucleophiles on Chloropyrimidine Analogs
| Substrate | Nucleophile | Conditions | Product Class | Reference |
| 2-Amino-4-chloro-pyrimidine | Substituted Amines | Microwave, 120–140 °C, Propanol | 4-(N-substituted)-2-aminopyrimidines | nih.gov |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Hydrazine | DMSO, rt | 5-Hydrazinyltetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | nih.gov |
| 4-Chloroquinazoline | Aniline (B41778), Hydrazine | Not Specified | 4-Anilinoquinazoline, 4-Hydrazinoquinazoline | researchgate.net |
Sulfur-based nucleophiles, particularly thiolates, are highly effective in SNAr reactions with chloropyrimidines due to the high nucleophilicity of sulfur. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide proceeds efficiently to give the corresponding 4-thiophenoxy product, demonstrating the viability of this substitution. rsc.org Therefore, this compound is expected to react with various thiolates (RS⁻) to furnish 2-acetyl-4-(alkylthio)pyrimidines or 2-acetyl-4-(arylthio)pyrimidines. These reactions are typically carried out in a polar solvent in the presence of a base to generate the thiolate anion from the corresponding thiol.
The regioselectivity and rate of SNAr reactions on the pyrimidine ring are governed by a combination of electronic and steric factors.
Electronic Effects : The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which reduces the electron density at the ring carbons, making them susceptible to nucleophilic attack. This effect is most pronounced at the C-2, C-4, and C-6 positions. wuxiapptec.com The presence of an additional electron-withdrawing group, such as the acetyl group at the C-2 position in this compound, further activates the ring. The acetyl group's -I (inductive) and -M (mesomeric) effects enhance the partial positive charge at the C-4 position, making it the most favorable site for nucleophilic attack. This is consistent with the general observation that in 2,4-dichloropyrimidines, substitution occurs preferentially at C-4. wuxiapptec.com The stability of the Meisenheimer intermediate is crucial; attack at C-4 allows for the delocalization of the negative charge onto both ring nitrogens, providing substantial stabilization. askfilo.com
Steric Effects : While the C-4 position is electronically favored, steric hindrance from adjacent substituents can influence the reaction rate. In this compound, the C-5 position is unsubstituted, minimizing steric hindrance for an incoming nucleophile at C-4. However, the nature of the nucleophile itself can play a role. Very bulky nucleophiles might experience some steric repulsion, potentially slowing the reaction rate compared to smaller nucleophiles, though substitution at C-4 is still expected to be the major pathway. youtube.com In certain substituted pyrimidines, a bulky substituent at the C-5 position can affect the C4/C2 selectivity. wuxiapptec.com
Reactions Involving the Acetyl Group at the C-2 Position
The acetyl group at the C-2 position possesses acidic α-hydrogens on its methyl group. In the presence of a suitable base, one of these protons can be abstracted to form a nucleophilic enolate. This enolate is the key intermediate for various carbonyl condensation reactions.
The enolate generated from this compound can react with electrophilic carbonyl compounds, such as aldehydes and ketones, in condensation reactions.
Knoevenagel Condensation : This reaction involves the condensation of an active hydrogen compound (in this case, the acetyl group) with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.orgyoutube.com The reaction of this compound with an aromatic aldehyde, for example, would proceed via the formation of the pyrimidine enolate, which then attacks the aldehyde carbonyl group. Subsequent dehydration of the resulting β-hydroxy ketone intermediate readily occurs to yield a conjugated enone, specifically a pyrimidinyl chalcone (B49325) analog. researchgate.net This type of reaction is well-documented for acetyl-heterocycles. researchgate.net
Aldol (B89426) Condensation : In an Aldol condensation, the enolate of this compound can react with another molecule of an aldehyde or ketone. youtube.com If the reaction is with another molecule of itself (a self-condensation) or a different ketone, the initial product is a β-hydroxy ketone. This product can then undergo dehydration, often promoted by heat or acid/base catalysis, to form an α,β-unsaturated ketone. youtube.com These condensation reactions are fundamental in carbon-carbon bond formation, allowing for the extension of the side chain at the C-2 position of the pyrimidine ring.
Reduction and Oxidation Reactions of the Ketone Moiety
The ketone functional group in this compound is susceptible to standard reduction and oxidation reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(4-chloropyrimidin-2-yl)ethanol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent can influence the selectivity and reaction conditions.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing ketones in the presence of less reactive functional groups. The reaction is typically carried out in protic solvents like methanol or ethanol (B145695) at room temperature.
Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also effectively reduce the ketone. However, its high reactivity requires anhydrous conditions and may be less chemoselective if other reducible groups are present.
Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel with hydrogen gas is another established method for ketone reduction.
The electronic nature of the electron-deficient pyrimidine ring is expected to slightly activate the carbonyl carbon towards nucleophilic attack by a hydride, facilitating the reduction process.
Oxidation: Oxidation of the ketone moiety is not a typical transformation unless it involves cleavage of adjacent carbon-carbon bonds. However, if the ketone were first reduced to the secondary alcohol, the resulting alcohol could be oxidized back to the ketone using common oxidants like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol.
Direct oxidative cleavage of the ketone itself, for instance, through a Baeyer-Villiger oxidation, could theoretically convert the acetyl group into an ester. This reaction involves treating the ketone with a peroxyacid (e.g., m-CPBA) to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbons.
Despite the well-established nature of these reactions, specific studies detailing the reduction or oxidation of the ketone in this compound, including yields and optimal conditions, are not prominently available.
Alpha-Functionalization and Halogenation of the Methyl Group
The methyl group adjacent to the carbonyl (the α-position) in this compound possesses acidic protons, enabling various functionalization reactions via an enol or enolate intermediate. wikipedia.orgchemistrysteps.com
Alpha-Halogenation: The introduction of a halogen (Cl, Br, I) at the α-position is a fundamental transformation. wikipedia.org The reaction conditions determine the outcome. pressbooks.pub
Acid-Catalyzed Halogenation : In the presence of an acid catalyst (e.g., acetic acid), the ketone forms an enol intermediate. libretexts.org This enol then acts as a nucleophile, attacking the halogen (e.g., Br₂). This method is generally effective for installing a single halogen atom, as the introduction of an electron-withdrawing halogen deactivates the product towards further enolization. wikipedia.orgpressbooks.pub The expected product would be 2-bromo-1-(4-chloropyrimidin-2-yl)ethanone.
Base-Promoted Halogenation : Under basic conditions, a more reactive enolate is formed. libretexts.org The initial halogenation makes the remaining α-protons even more acidic, leading to rapid subsequent halogenations. pressbooks.pub For a methyl ketone like this compound, this process typically proceeds until a trihalogenated methyl group is formed (e.g., -C(O)CBr₃). This trihalomethyl ketone is a key intermediate in the Haloform Reaction , where subsequent cleavage by the base (e.g., NaOH) would yield a carboxylate (4-chloropyrimidine-2-carboxylate) and a haloform (e.g., bromoform, CHBr₃). libretexts.org
Other Alpha-Functionalizations: Beyond halogenation, the enolate generated under basic conditions can act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations with alkyl halides or aldol condensations with other carbonyl compounds. The specific conditions would need to be optimized to favor these reactions over competing processes. No specific examples of such functionalizations on this compound have been detailed in the literature reviewed.
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position
The C4-chloro substituent on the pyrimidine ring serves as an electrophilic site for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing complex molecules by forming new carbon-carbon and carbon-nitrogen bonds. Studies on the related 2,4-dichloropyrimidine (B19661) have shown that the chlorine atom at the C4 position is generally more reactive towards oxidative addition to palladium than the one at the C2 position, suggesting that cross-coupling reactions on this compound would likely occur selectively at the C4 position. nih.gov
Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.org The reaction requires a palladium catalyst, a base, and an appropriate solvent. libretexts.org
For this compound, the reaction would involve the palladium-catalyzed coupling of an aryl or vinyl boronic acid at the C4 position. The catalytic cycle involves three main steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the C4-Cl bond. The electron-withdrawing nature of the pyrimidine ring and the 2-acetyl group should facilitate this rate-determining step.
Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium center.
Reductive Elimination : The newly coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst.
This reaction would produce 2-acetyl-4-aryl(or vinyl)pyrimidines. While this reaction is widely used for heteroaryl halides, specific protocols and yield data for this compound are not documented.
Buchwald-Hartwig Amination and Related Carbon-Nitrogen Couplings
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl or heteroaryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex, typically with a specialized phosphine (B1218219) ligand, in the presence of a strong base like sodium tert-butoxide. wikipedia.orgjk-sci.com
The reaction of this compound with an amine (R₂NH) would yield a 4-amino-substituted pyrimidine derivative. The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, formation of a palladium-amido complex, and reductive elimination. chemeurope.com The choice of ligand is crucial for the success of the reaction, especially with less reactive chloro-heteroarenes. jk-sci.com The presence of the ketone functionality is generally well-tolerated under these conditions. However, detailed studies applying this methodology specifically to this compound are lacking.
Sonogashira Coupling for Terminal Alkyne Introduction
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes. gold-chemistry.org
The coupling of this compound with a terminal alkyne would proceed at the C4 position to yield a 2-acetyl-4-alkynylpyrimidine. The catalytic cycle involves both a palladium cycle (for oxidative addition and reductive elimination) and a copper cycle, which forms a copper(I) acetylide intermediate that facilitates the transmetalation step. nrochemistry.comlibretexts.org The reaction is typically carried out in the presence of an amine base, which also serves as a solvent. While the Sonogashira reaction is robust, its application to this compound has not been specifically described, and optimization of conditions would be necessary.
Stille and Negishi Coupling Methodologies
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane) and is catalyzed by palladium. openochem.orgorganic-chemistry.org A key advantage of Stille coupling is the stability and tolerance of organostannane reagents to many functional groups. wikipedia.orglibretexts.org The reaction of this compound with an organostannane (e.g., vinyl- or aryltributyltin) would result in the formation of a C-C bond at the C4 position. A significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts. wikipedia.org
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by either palladium or nickel. wikipedia.org Organozinc reagents are more reactive than their boron and tin counterparts, which can allow for reactions under milder conditions. organic-chemistry.org This increased reactivity, however, comes with greater sensitivity to air and moisture. The Negishi coupling of this compound with an organozinc compound would provide an efficient route to 4-alkyl, -aryl, or -vinyl substituted pyrimidines.
For both Stille and Negishi couplings, the general mechanistic steps of oxidative addition, transmetalation, and reductive elimination apply. As with the other cross-coupling reactions discussed, there is a lack of specific literature precedent for their application to this compound.
Ring Transformations and Rearrangement Pathways
While specific studies detailing ring transformations and rearrangement pathways of this compound are not extensively documented in the reviewed literature, the reactivity of analogous pyrimidine systems allows for the postulation of several potential reaction pathways. The presence of the acetyl group and the chlorine atom at positions 2 and 4, respectively, creates a unique electronic landscape that can facilitate such transformations under specific conditions.
One common ring transformation observed in pyrimidine chemistry involves the reaction with strong nucleophiles, which can lead to ring-opening followed by recyclization to form a different heterocyclic system. For instance, treatment of substituted pyrimidines with hydrazines has been shown to result in pyrimidine-to-pyrazole ring transformations. In the case of this compound, a plausible pathway could involve the initial nucleophilic attack of hydrazine at C-6, followed by ring opening and subsequent intramolecular condensation involving the acetyl group to form a substituted pyrazole.
Another potential rearrangement pathway could be initiated by the reaction with bifunctional nucleophiles. For example, reaction with a compound containing both an amino and a hydroxyl or thiol group could lead to an initial substitution of the chlorine at C-4, followed by an intramolecular cyclization involving the acetyl group at C-2, potentially leading to the formation of fused heterocyclic systems like pyrimido-oxazines or pyrimido-thiazines.
The Dimroth rearrangement is another characteristic transformation of substituted pyrimidines. This rearrangement typically involves the ring opening of the pyrimidine by a nucleophile (often an amine) and subsequent re-closure to form an isomeric pyrimidine. While classically described for aminopyrimidines, analogous rearrangements could be envisioned for derivatives of this compound under specific reaction conditions.
It is important to note that the specific conditions, such as the nature of the nucleophile, solvent, and temperature, would play a crucial role in directing the reaction towards either simple substitution or more complex ring transformation and rearrangement pathways.
| Reactant | Potential Product Type | Key Transformation | Postulated Conditions |
| Hydrazine | Substituted Pyrazole | Ring-opening and Recyclization | Elevated temperatures |
| Aminoethanol | Pyrimido-oxazine derivative | Intramolecular Cyclization | Basic catalysis |
| Primary Amine | Isomeric Pyrimidine | Dimroth-type Rearrangement | Specific pH and temperature |
Detailed Mechanistic Elucidation of Key Transformations
The primary reaction pathway for this compound is expected to be nucleophilic aromatic substitution (SNAr) at the C-4 position, where the chlorine atom acts as a leaving group. The mechanism of this transformation is generally accepted to proceed via a two-step addition-elimination sequence.
Mechanism of Nucleophilic Aromatic Substitution:
Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient C-4 carbon of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the acetyl group, which enhances the stability of this intermediate.
Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the substituted product.
The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the ability of the leaving group to depart. The electron-withdrawing nature of the acetyl group at the C-2 position is anticipated to significantly enhance the rate of nucleophilic substitution at C-4 by stabilizing the intermediate Meisenheimer complex.
Kinetic Studies:
Rate = k[this compound][Nucleophile]
Kinetic studies would involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC. The determination of rate constants (k) under various conditions (e.g., changing the nucleophile, solvent, or temperature) would provide valuable insights into the reaction mechanism and the factors influencing reactivity.
Intermediate Characterization:
The direct observation and characterization of the transient Meisenheimer complex are crucial for the definitive elucidation of the SNAr mechanism. In some cases, these intermediates can be stabilized and characterized at low temperatures using spectroscopic techniques.
NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide structural information about the Meisenheimer complex. The formation of the complex would result in a significant upfield shift of the proton and carbon signals of the pyrimidine ring due to the change in hybridization from sp2 to sp3 at the site of nucleophilic attack.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for detecting and characterizing charged intermediates in the gas phase.
Computational studies, such as Density Functional Theory (DFT) calculations, can also be employed to model the reaction pathway, calculate the energies of reactants, transition states, and intermediates, and thus provide theoretical support for the proposed mechanism.
| Mechanistic Aspect | Investigative Technique | Expected Outcome |
| Reaction Kinetics | UV-Vis Spectroscopy, HPLC | Determination of rate law and rate constants. |
| Intermediate Detection | Low-temperature NMR | Observation of signals corresponding to the Meisenheimer complex. |
| Intermediate Characterization | ESI-MS | Detection of the molecular ion of the anionic intermediate. |
| Theoretical Support | DFT Calculations | Energy profile of the reaction pathway. |
Derivatization and Advanced Functionalization Strategies Utilizing 2 Acetyl 4 Chloropyrimidine
Synthesis of Novel Pyrimidine-Based Heterocyclic Systems
The unique arrangement of functional groups in 2-acetyl-4-chloropyrimidine serves as a valuable platform for the synthesis of diverse and novel pyrimidine-based heterocyclic systems. The inherent reactivity of the C4-chloro substituent as a leaving group and the C2-acetyl group as an electrophilic handle allows for a variety of cyclization and annulation strategies.
Annulation Reactions for Fused Heterocyclic Architectures
While specific literature detailing annulation reactions starting directly from this compound is not extensively documented, the compound's structure is well-suited for the construction of fused pyrimidine (B1678525) systems, such as pyrimido[4,5-b]indoles, pyrido[2,3-d]pyrimidines, and thiazolo[4,5-d]pyrimidines. nih.govnih.gov
A plausible strategy involves a two-step process. First, a nucleophilic substitution at the C4 position introduces a side chain containing a second functional group. For instance, reaction with an ortho-amino-substituted aniline (B41778) could yield a 4-(arylamino)pyrimidine intermediate. The second step would then be an intramolecular cyclization involving the acetyl group at the C2 position. This could proceed via a condensation reaction, such as a Friedländer annulation or a similar cyclodehydration, to form a new fused ring.
Table 1: Potential Annulation Strategies for Fused Heterocycle Synthesis
| Starting Material | Reagent | Intermediate Product | Fused Heterocyclic System |
|---|---|---|---|
| This compound | 2-Aminoaniline | 2-Acetyl-4-(2-aminophenylamino)pyrimidine | Pyrimido[4,5-b]quinoline derivative |
| This compound | Ethyl 2-aminonicotinate | Ethyl 2-((2-acetylpyrimidin-4-yl)amino)nicotinate | Pyrido[2,3-d]pyrimidine derivative |
This table is illustrative of potential synthetic pathways based on established chemical principles.
Spirocyclic and Bridged Pyrimidine Derivatives
The synthesis of spirocyclic pyrimidines often involves the cyclocondensation of a pyrimidine precursor with a bifunctional reagent. researchgate.net For this compound, a potential route to spirocyclic compounds could involve its reaction with a dinucleophile. For example, a compound containing both an amine and a thiol group, separated by a suitable linker, could potentially react at both the C4-chloro and the C2-acetyl positions.
Alternatively, the acetyl group could first be converted into a more reactive intermediate. For example, a Knoevenagel condensation of the acetyl group with an active methylene (B1212753) compound like malononitrile, followed by reaction at the C4-chloro position, could set the stage for an intramolecular cyclization to form a spirocyclic system. The synthesis of bridged pyrimidines is more complex and less common, but could theoretically be approached by designing a multi-step sequence where a long, flexible linker attached at one position of the pyrimidine ring is subsequently cyclized back to another position. Direct examples utilizing this compound for these complex architectures are not prominent in available research, but its functional handles make it a candidate for such explorations.
Design and Construction of Complex Molecular Architectures via Multi-Step Synthesis
Multi-step synthesis is essential for building complex molecules from simpler, commercially available starting materials. syrris.jp this compound is an ideal starting scaffold for such synthetic campaigns due to its distinct reactive sites, which can be addressed sequentially. The greater reactivity of the C4-chloro group towards nucleophilic substitution allows for the introduction of a diverse range of substituents at this position while leaving the acetyl group untouched for later elaboration.
For example, a Suzuki or Stille coupling could be performed at the C4 position to introduce a complex aryl or heteroaryl group. Subsequently, the acetyl group at C2 could be transformed in numerous ways:
Reduction to an alcohol, which can be further functionalized.
Oxidation (e.g., via Baeyer-Villiger oxidation) to an ester.
Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form a tertiary alcohol.
Formation of an enolate followed by alkylation or acylation at the α-carbon.
This sequential functionalization allows for the controlled, step-wise construction of highly decorated pyrimidine cores. google.com Modern techniques, such as continuous-flow synthesis, can be employed to streamline these multi-step processes, allowing for rapid and efficient production of complex target molecules from simple building blocks like this compound. syrris.jpnih.gov
Regioselective and Chemoselective Functionalization Approaches
Regio- and chemoselectivity are critical for the efficient synthesis of specifically substituted pyrimidines. This compound presents an interesting case for selective functionalization. The pyrimidine ring is electron-deficient, and this deficiency is enhanced by the C2-acetyl group, making the ring susceptible to nucleophilic attack.
Regioselectivity: The primary site for nucleophilic aromatic substitution (SNAr) is the C4 position, due to the presence of the excellent chloride leaving group. The C6 position is also activated but lacks a leaving group. The C5 position is the most electron-rich and least likely to undergo nucleophilic attack. Research on similarly substituted pyrimidines, such as 2,4,6-trichloropyrimidine (B138864), has shown that the C4 and C6 positions are generally more reactive than the C2 position towards nucleophiles. In this compound, the C4-Cl is the most probable site of initial reaction.
Chemoselectivity: The molecule offers two primary electrophilic sites: the C4 carbon and the carbonyl carbon of the acetyl group. A key challenge is to functionalize one site without affecting the other.
Reaction with Nucleophiles: Hard nucleophiles, such as organolithium reagents, might attack the carbonyl group, while softer nucleophiles, like amines or thiols, will preferentially attack the C4 position via SNAr. researchgate.net Reaction conditions can be tuned to favor one pathway over the other. For instance, using a weak base and a soft nucleophile like an aniline will favor substitution at C4.
Protecting Group Strategies: If a reaction is required at the acetyl group (e.g., with a strong base to form an enolate), the C4 position might first be functionalized. Alternatively, the acetyl group could be protected as a ketal to allow for selective chemistry at the C4 position before being deprotected for further reactions.
Studies on related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) demonstrate that chemoselectivity can be achieved by carefully choosing the nucleophile and reaction conditions, allowing for the selective displacement of either the chloride or the sulfonyl group. researchgate.net Similar principles would govern the selective functionalization of this compound.
Combinatorial Synthesis and Library Generation of Pyrimidine Derivatives for Research Applications
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large numbers of related compounds (libraries) for high-throughput screening. researcher.life The structure of this compound makes it an excellent scaffold for generating focused libraries of pyrimidine derivatives.
The most straightforward approach is to leverage the reactivity of the C4-chloro group. A "scaffold-based" library can be constructed by reacting this compound with a diverse collection of building blocks, typically amines, thiols, or alcohols. This parallel synthesis approach can generate a library where the 2-acetylpyrimidine (B1279551) core is constant, but the substituent at the C4 position varies widely. scispace.com
Table 2: Illustrative Example of a Combinatorial Library from this compound
| Scaffold | Building Block (R-NH₂) | Product Structure |
|---|---|---|
| This compound | Benzylamine | 2-Acetyl-4-(benzylamino)pyrimidine |
| This compound | Morpholine | 2-Acetyl-4-morpholinopyrimidine |
| This compound | 4-Fluoroaniline | 2-Acetyl-4-(4-fluorophenylamino)pyrimidine |
This table illustrates how a library of diverse C4-substituted pyrimidines can be generated from a common scaffold.
More advanced library designs can involve subsequent modification of the acetyl group, creating a two-dimensional combinatorial library with diversity at both the C2 and C4 positions. For example, after the initial parallel synthesis to create C4 diversity, the resulting library could be split and subjected to various reactions at the acetyl group (e.g., reduction, reductive amination). DNA-encoded library technology (DELT) represents a cutting-edge approach where a unique DNA tag is attached to each building block, allowing for the synthesis and screening of libraries containing millions or even billions of compounds. nih.gov Pyrimidine scaffolds are frequently used in DELT, and this compound is a suitable candidate for incorporation into such synthetic schemes. nih.gov
Advanced Spectroscopic and Analytical Methodologies in Pyrimidine Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Acetyl-4-chloropyrimidine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and connectivity of atoms.
In the ¹H NMR spectrum of a substituted pyrimidine (B1678525), the chemical shifts of the ring protons are influenced by the electronegativity and positioning of substituents. sigmaaldrich.com For this compound, the two protons on the pyrimidine ring are expected to appear as distinct signals in the aromatic region, typically between δ 7.0 and 9.5 ppm. The electron-withdrawing nature of the nitrogen atoms, the chlorine atom, and the acetyl group would shift these protons downfield. researchgate.net The proton on the carbon between the two nitrogen atoms (C6-H) would likely be the most deshielded, while the proton adjacent to the chlorine (C5-H) would also experience a significant downfield shift. The methyl protons of the acetyl group would appear as a sharp singlet in the upfield region, typically around δ 2.5-3.0 ppm.
Interactive Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (Ring) | ~8.8 - 9.2 | Doublet |
| ¹H (Ring) | ~7.5 - 7.9 | Doublet |
| ¹H (Acetyl CH₃) | ~2.7 | Singlet |
| ¹³C (C=O) | ~195 | - |
| ¹³C (C-Cl) | ~163 | - |
| ¹³C (Ring) | ~160 | - |
| ¹³C (Ring) | ~158 | - |
| ¹³C (Ring) | ~122 | - |
| ¹³C (Acetyl CH₃) | ~26 | - |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Fragment Analysis and Reaction Monitoring
Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₆H₅ClN₂O). This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. The presence of chlorine is readily identified in the mass spectrum by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1 for the molecular ion peaks (M and M+2). nih.gov
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ion. chemicalbook.com In the case of this compound, electron impact (EI) ionization would likely lead to characteristic fragmentation patterns. chemicalbook.comnih.gov Key fragmentation pathways would involve the loss of the acetyl group as a radical or ketene, and the cleavage of the chlorine atom. The stability of the pyrimidine ring suggests that fragments retaining this core structure would be prominent in the spectrum.
Interactive Table: Plausible Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 156/158 | [M]⁺ | Molecular ion peak showing 3:1 isotopic pattern for Chlorine. |
| 141/143 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 113/115 | [M - COCH₃]⁺ | Loss of the acetyl group. |
| 121 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 78 | [C₄H₂N₂]⁺ | Fragment corresponding to the pyrimidine ring after loss of substituents. |
X-Ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. For pyrimidine derivatives, X-ray crystallography has been extensively used to confirm molecular structures and study their packing in the solid state.
Although a crystal structure for this compound is not publicly available, the application of this technique would yield valuable data. It would confirm the planarity of the pyrimidine ring and determine the orientation of the acetyl and chloro substituents relative to the ring. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding (if co-crystallized with a protic solvent) or π-π stacking between the pyrimidine rings of adjacent molecules. These interactions are crucial in determining the material's melting point, solubility, and other bulk properties.
Interactive Table: Illustrative Crystallographic Parameters for a Substituted Pyrimidine
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Bond Length (C-Cl) | ~1.74 Å | Provides evidence for the covalent bond between carbon and chlorine. |
| Bond Angle (N-C-N) | ~128° | Characterizes the geometry of the pyrimidine ring. |
| Intermolecular Interactions | π-π stacking at ~3.5 Å | Indicates attractive forces between molecules in the crystal lattice. |
In-Situ Spectroscopic Techniques for Reaction Pathway Elucidation and Kinetic Studies
The synthesis of this compound, likely from a precursor such as a hydroxypyrimidine, could be monitored using in-situ FTIR. acdlabs.com The progress of the reaction could be followed by observing the disappearance of the O-H stretching band of the starting material and the appearance of the C-Cl stretching vibration and the characteristic C=O stretch of the acetyl group in the product. This real-time data allows for precise determination of the reaction endpoint and can help in optimizing reaction conditions such as temperature and catalyst loading.
UV-Visible spectroscopy can also be employed to monitor the kinetics of reactions involving chromophoric species. The extended π-system of the pyrimidine ring and the carbonyl group in this compound would give rise to distinct UV absorption bands. Changes in the electronic structure during the conversion of the starting material to the product would result in a shift in the absorption maximum (λ_max), which can be monitored over time to calculate reaction rates.
Interactive Table: Application of In-Situ Spectroscopy in Synthesis Monitoring
| Technique | Monitored Species | Observed Change | Information Gained |
| In-Situ FTIR | Reactant (e.g., Hydroxypyrimidine) | Disappearance of O-H stretch (~3300 cm⁻¹) | Reactant consumption rate |
| In-Situ FTIR | Product (this compound) | Appearance of C=O stretch (~1700 cm⁻¹) | Product formation rate, reaction completion |
| In-Situ UV-Vis | Product (this compound) | Increase in absorbance at a specific λ_max | Reaction kinetics, intermediate detection |
Advanced Chromatographic Separations for Isolation and Purity Assessment in Research Contexts
Advanced chromatographic techniques are essential for the isolation and purification of synthesized compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone for the analysis of pharmaceutical intermediates like pyrimidine derivatives.
For the purity assessment of this compound, an RP-HPLC method would typically employ a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier. The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect impurities at very low levels.
In cases where the acetyl group might be susceptible to racemization, or if the compound is used in stereospecific synthesis, chiral chromatography may be necessary. Chiral HPLC or Gas Chromatography (GC) with a chiral stationary phase can separate enantiomers, which is critical in pharmaceutical research where different enantiomers can have vastly different biological activities. drugbank.com
Interactive Table: Typical RP-HPLC Parameters for Purity Assessment
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile:Water (gradient) | Eluent system to separate compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm | Detection of the aromatic pyrimidine ring. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Computational and Theoretical Chemistry Studies of 2 Acetyl 4 Chloropyrimidine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to calculate the electronic structure of molecules, from which numerous properties can be derived. For 2-Acetyl-4-chloropyrimidine, DFT calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its electronic characteristics and reactivity profile.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energies of these orbitals and the gap between them (HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic transport properties.
The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity, showing its ability to accept electrons. A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a quantitative framework for predicting how the molecule will behave in a chemical reaction.
Table 1: Illustrative Frontier Molecular Orbital Energies and Calculated Reactivity Indices for this compound Note: These values are representative theoretical calculations for a molecule of this class, as specific published data for this compound is not available.
| Parameter | Symbol | Formula | Illustrative Value | Description |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | - | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.7 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Ionization Potential | IP | -EHOMO | 7.5 eV | The energy required to remove an electron. |
| Electron Affinity | EA | -ELUMO | 1.8 eV | The energy released when an electron is added. |
| Absolute Electronegativity | χ | (IP + EA) / 2 | 4.65 eV | The power of an atom/molecule to attract electrons to itself. |
| Chemical Hardness | η | (IP - EA) / 2 | 2.85 eV | Measures resistance to change in electron distribution or charge transfer. |
| Chemical Softness | S | 1 / (2η) | 0.175 eV-1 | The reciprocal of hardness; indicates a higher tendency to receive electrons. |
| Electrophilicity Index | ω | χ2 / (2η) | 3.79 eV | A measure of the energy lowering of a molecule when it accepts electrons. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map plots the electrostatic potential onto the molecule's electron density surface.
For this compound, the MEP surface would show distinct regions of positive and negative potential:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative regions are expected around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the acetyl group due to their high electronegativity and the presence of lone pairs. These sites are the most likely points for protonation or coordination with Lewis acids.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Positive potential is expected around the hydrogen atoms. Furthermore, the carbon atom attached to the chlorine (C4) and the carbonyl carbon of the acetyl group are significant electrophilic centers. The C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogens and the acetyl group.
Analysis of the MEP provides a visual guide to the molecule's intermolecular interaction patterns, such as hydrogen bonding. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations model the movement of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in a condensed phase (e.g., in solution or a crystal).
For this compound, MD simulations can explore:
Conformational Analysis: The primary source of conformational flexibility is the rotation around the single bond connecting the acetyl group to the pyrimidine ring. MD simulations can determine the preferred orientation (conformation) of the acetyl group relative to the ring and the energy barriers for rotation. This is crucial as the conformation can influence the molecule's reactivity and how it interacts with other molecules.
Intermolecular Interactions: In a simulated solvent environment, MD can reveal how this compound interacts with solvent molecules or other solutes. Key interactions would include hydrogen bonding (where the carbonyl oxygen and ring nitrogens act as acceptors) and π-π stacking interactions involving the pyrimidine ring. Understanding these interactions is vital for predicting solubility and behavior in biological systems.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and structural confirmation. nih.govphyschemres.org
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. gre.ac.uk The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard (like Tetramethylsilane, TMS) to yield the chemical shifts. Such predictions are invaluable for assigning peaks in complex experimental spectra.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are theoretical values calculated for an isolated molecule in the gas phase and serve as an estimation. Actual experimental values would be influenced by solvent and other conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H5 | 7.8 - 8.2 | - |
| H6 | 8.9 - 9.3 | - |
| CH3 (Acetyl) | 2.6 - 2.9 | 25 - 29 |
| C2 | - | 160 - 165 |
| C4 | - | 162 - 167 |
| C5 | - | 120 - 125 |
| C6 | - | 155 - 160 |
| C=O (Acetyl) | - | 195 - 200 |
Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to the normal modes of a molecule. nih.gov These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to help assign specific absorption bands to the vibrations of functional groups. researchgate.netnih.gov Calculated frequencies are often systematically scaled to correct for approximations in the theoretical method and anharmonicity.
Table 3: Illustrative Predicted Vibrational Frequencies for Key Modes of this compound Note: These are unscaled theoretical frequencies.
| Vibrational Mode | Functional Group | Illustrative Predicted Frequency (cm-1) |
|---|---|---|
| C-H stretch (aromatic) | Pyrimidine Ring | 3050 - 3150 |
| C-H stretch (aliphatic) | Acetyl CH3 | 2900 - 3000 |
| C=O stretch | Acetyl Group | 1700 - 1750 |
| C=N/C=C ring stretch | Pyrimidine Ring | 1400 - 1600 |
| C-Cl stretch | C4-Cl | 700 - 800 |
Quantum Chemical Elucidation of Reaction Mechanisms and Transition States
Quantum chemical calculations are indispensable for investigating the detailed mechanisms of chemical reactions. scielo.br By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state relative to the reactants determines the activation energy, which is the primary factor controlling the reaction rate.
For this compound, computational studies can elucidate mechanisms for key reactions:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is a good leaving group and the position is activated for nucleophilic attack. Quantum calculations can model the reaction pathway of SNAr with various nucleophiles (e.g., amines, alkoxides). This involves locating the Meisenheimer complex (the intermediate) and the transition states leading to and from it, allowing for a comparison of activation barriers and prediction of regioselectivity and reactivity. rsc.org
Reactions of the Acetyl Group: The acetyl group can undergo various reactions, such as nucleophilic addition to the carbonyl carbon or reactions involving the enol form. Computational modeling can determine the activation energies for these processes and compare them to competing reactions on the pyrimidine ring. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Pyrimidine Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or physicochemical properties of a series of compounds with a specific property or biological activity. nih.gov For pyrimidine derivatives, QSPR models have been successfully developed to predict a wide range of properties. ijcsi.pro
The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors, which can be constitutional, topological, electronic, or quantum-chemical, are then used as independent variables in a regression model to predict the property of interest. Quantum-chemical descriptors derived from DFT calculations (such as HOMO/LUMO energies, dipole moment, and atomic charges) are often crucial for building accurate models. researchgate.net
For instance, QSPR models have been effectively used to predict the corrosion inhibition efficiency of pyrimidine derivatives on mild steel. researchgate.net In these studies, descriptors related to the molecule's ability to adsorb onto the metal surface are particularly important.
Table 4: Common Quantum-Chemical Descriptors Used in QSPR Models for Pyrimidine Derivatives
| Descriptor | Symbol | Significance in Modeling |
|---|---|---|
| Energy of HOMO | EHOMO | Correlates with the ability to donate electrons to the vacant d-orbitals of a metal surface. |
| Energy of LUMO | ELUMO | Relates to the ability to accept electrons, indicating back-bonding potential. |
| HOMO-LUMO Energy Gap | ΔE | Indicates the stability of the molecule and its reactivity in adsorption processes. |
| Dipole Moment | μ | Influences the physical adsorption process and solubility in the corrosive medium. |
| Absolute Hardness | η | A higher hardness value often correlates with lower reactivity and better stability. |
| Fraction of Electrons Transferred | ΔN | Estimates the tendency of a molecule to donate electrons to a surface. |
These models, once validated, can be used to screen virtual libraries of new pyrimidine derivatives and predict their properties, thereby guiding synthetic efforts toward molecules with desired characteristics. upnyk.ac.id
Applications in Advanced Organic Synthesis and Material Science Research
Role as a Versatile Building Block in Complex Heterocyclic Synthesis
The dual reactivity of 2-Acetyl-4-chloropyrimidine, stemming from its distinct functional groups, establishes it as a cornerstone for the construction of elaborate heterocyclic systems. Organic chemists leverage the differential reactivity of the chloro and acetyl groups to forge new molecular architectures through sequential and controlled reactions.
Precursor to Diverse Nitrogen-Containing Heterocyclic Scaffolds (focused on synthetic utility)
The synthetic utility of this compound is most evident in its role as a precursor to a wide array of nitrogen-containing heterocycles. mdpi.comnih.govnih.govmdpi.comcymitquimica.com The chloro atom at the 4-position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution, a cornerstone reaction in pyrimidine chemistry. thieme.de This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur-based nucleophiles. For instance, reaction with primary or secondary amines readily yields 4-aminopyrimidine (B60600) derivatives, a reaction pathway well-established for chloropyrimidines. nih.gov
Simultaneously, the acetyl group at the 2-position serves as a versatile handle for cyclization and condensation reactions. It can react with dinucleophiles like hydrazine (B178648) or hydroxylamine to form fused heterocyclic systems. For example, condensation with hydrazine would lead to the formation of a pyrazolo[3,4-d]pyrimidine scaffold, while reaction with hydroxylamine would yield an isoxazolo[5,4-d]pyrimidine core. This orthogonal reactivity allows for a modular approach to building complex, polycyclic aromatic systems of significant interest in medicinal chemistry. researchgate.net
| Reactive Site | Reagent Type | Resulting Structure | Synthetic Utility |
|---|---|---|---|
| C4-Chloro | Amines (R-NH₂) | 4-Amino-2-acetylpyrimidine | Access to substituted aminopyrimidines |
| C4-Chloro | Alkoxides (R-O⁻) | 4-Alkoxy-2-acetylpyrimidine | Formation of pyrimidine ethers |
| C4-Chloro | Thiolates (R-S⁻) | 4-Thioether-2-acetylpyrimidine | Formation of pyrimidine thioethers |
| C2-Acetyl | Hydrazine (N₂H₄) | Fused Pyrazolo[3,4-d]pyrimidine | Construction of bicyclic heteroaromatics |
| C2-Acetyl | Hydroxylamine (NH₂OH) | Fused Isoxazolo[5,4-d]pyrimidine | Construction of bicyclic heteroaromatics |
| C2-Acetyl | Active Methylene (B1212753) Compounds | Fused Pyridopyrimidine | [4+2] Cycloaddition reactions researchgate.net |
Synthesis of Macrocycles and Supramolecular Architectures
Beyond the synthesis of simple fused rings, this compound is a potential building block for more complex molecular constructs such as macrocycles and supramolecular assemblies. Macrocycles, which are large ring structures containing 12 or more atoms, are of increasing interest in drug discovery. nih.govcore.ac.uk The synthesis of such structures can be envisaged by reacting this compound with long-chain bifunctional nucleophiles. For instance, a diamine or diol could displace the chloro group at both ends of the chain, leading to a macrocyclic structure incorporating the pyrimidine ring. The use of chloro-substituted heteroaromatics is a known strategy in the synthesis of complex macrocycles like pyridinophanes. nih.gov
In supramolecular chemistry, the molecule's features facilitate the formation of ordered, non-covalent assemblies. rsc.orgnih.gov The pyrimidine ring can participate in π–π stacking interactions, while the nitrogen atoms and the acetyl oxygen act as hydrogen bond acceptors. tandfonline.comtandfonline.com These interactions can direct the self-assembly of the molecules into well-defined, three-dimensional supramolecular architectures, a principle widely used in crystal engineering. tandfonline.com
Integration into Polymeric Structures for Research in Functional Materials
The reactivity of this compound also allows for its incorporation into polymeric structures, enabling the development of functional materials with tailored properties. The analogous compound 2-Chloro-4-acetylpyridine is noted for its use in producing specialty polymers and resins, suggesting similar applicability for its pyrimidine counterpart. chemimpex.com There are two primary strategies for this integration: polymerization of a derived functional monomer or grafting the molecule onto an existing polymer backbone. unibo.it
In the first approach, a polymerizable group, such as a vinyl or styryl moiety, can be introduced into the molecule, typically by a substitution reaction at the chloro position. The resulting functional monomer can then undergo polymerization, often through controlled radical polymerization techniques like ATRP, to produce a well-defined polymer with pyrimidine units in the side chains. cmu.edu
Alternatively, the molecule can be attached to a pre-existing polymer in a post-polymerization modification step. unibo.it A polymer containing nucleophilic side chains (e.g., hydroxyl or amine groups) can be reacted with this compound, with the polymer's functional groups displacing the chlorine atom to form a stable covalent bond. This method allows for precise control over the degree of functionalization of the final material. Such functional polymers are explored for applications ranging from selective adsorbents to catalytic materials. nih.govmdpi.com
Contributions to Agrochemical Research through Novel Compound Synthesis (focused on synthetic pathways, not efficacy)
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercial herbicides, fungicides, and insecticides. acs.orgnih.govnih.gov this compound serves as a key intermediate in the synthesis of novel potential agrochemicals, particularly herbicides.
A prominent example of its synthetic utility is in the construction of pyrimidinyloxyphenoxypropionate derivatives. researchgate.net This class of compounds is known to act as herbicides. The key synthetic step involves a nucleophilic aromatic substitution where the highly reactive 4-chloro group is displaced by a substituted hydroxyphenoxy group. This reaction forms a critical ether linkage, connecting the pyrimidine core to the phenoxypropionate moiety. Further modifications can then be carried out on the acetyl group or other parts of the molecule to optimize the compound's properties. This synthetic pathway highlights how this compound provides a direct route to complex molecular frameworks relevant to agrochemical discovery. researchgate.net
Development of Novel Ligands and Catalysts Based on Pyrimidine Frameworks
The structural features of this compound make it an excellent candidate for the design of novel ligands for transition metal complexes. ekb.egekb.egmdpi.com The pyrimidine ring contains two nitrogen atoms that can coordinate to a metal center. Specifically, the combination of the N1 nitrogen of the pyrimidine ring and the oxygen atom of the adjacent acetyl group creates a bidentate chelation site. This arrangement is analogous to that of 2-acetylpyridine, which is known to form stable complexes with a variety of metals. scielo.br
The resulting metal complexes can be investigated for their catalytic activity. Pyrimidine-based ligands are known to be strong electron donors, which can influence the electronic properties and reactivity of the coordinated metal center. acs.org By modifying the substituents on the pyrimidine ring or the acetyl group, the steric and electronic properties of the ligand can be fine-tuned to optimize its performance in catalytic applications such as oxidation, reduction, or cross-coupling reactions.
| Metal Ion (Example) | Coordination Mode | Potential Application | Relevant Principle |
|---|---|---|---|
| Ruthenium(II) | Bidentate (N, O) | Homogeneous Catalysis | Analogous to 2-acetylpyridine complexes scielo.br |
| Palladium(II) | Bidentate (N, O) | Cross-Coupling Reactions | Strong electron-donating ligand properties acs.org |
| Copper(II) | Bidentate (N, O) | Oxidation Catalysis | Formation of stable chelate rings |
| Zinc(II) | Bidentate or Bridging | Luminescent Materials | Formation of coordination polymers acs.org |
Future Research Directions and Unexplored Avenues for 2 Acetyl 4 Chloropyrimidine Chemistry
Integration with Automated Synthesis and Artificial Intelligence-Driven Reaction Design
The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize chemical research. For 2-Acetyl-4-chloropyrimidine, this integration can accelerate the discovery and optimization of new derivatives and reaction pathways.
Automated synthesis platforms, often utilizing robotic systems and flow chemistry, can be employed to rapidly generate libraries of this compound derivatives. These systems allow for high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for synthetic campaigns. For instance, an automated platform could systematically explore a wide range of nucleophiles for the substitution of the C4-chloro group, providing extensive structure-activity relationship (SAR) data in a fraction of the time required by manual methods.
Table 1: Potential Applications of AI in this compound Research
| Application Area | Specific Task for this compound | Potential Impact |
| Reaction Prediction | Predict the regioselectivity and yield of nucleophilic aromatic substitution reactions at the C4 position. | Accelerated discovery of new derivatives with desired properties. |
| Synthetic Route Design | Propose novel and efficient multi-step syntheses of complex, biologically active molecules starting from this compound. | Reduced development time for new drug candidates and functional materials. |
| Catalyst Discovery | Identify novel catalysts for the selective functionalization of the C-Cl bond or the acetyl group. | Improved reaction efficiency, selectivity, and sustainability. |
| De Novo Design | Generate novel molecular structures based on the this compound scaffold with predicted biological activity or material properties. | Expansion of the chemical space around the pyrimidine (B1678525) core for new applications. |
Exploration of Novel Catalytic Systems for C-Cl Bond Activation and Selective Functionalization
The C-Cl bond at the 4-position of this compound is a key site for molecular diversification. While classical nucleophilic substitution is common, the development of novel catalytic systems can enable previously inaccessible transformations and improve the selectivity and efficiency of known reactions.
Transition-metal catalysis offers a powerful toolkit for C-Cl bond activation. Palladium, nickel, and copper catalysts, which are well-established for cross-coupling reactions, can be further explored for novel applications with this compound. For instance, developing catalytic systems that can selectively activate the C-Cl bond in the presence of other potentially reactive functional groups would be highly valuable. Research into ligands that can fine-tune the reactivity of the metal center will be crucial. The use of pincer complexes, for example with iridium or manganese, has shown promise in the synthesis of pyrimidines and could be adapted for the functionalization of this compound. mdpi.com
Furthermore, the exploration of catalysts based on earth-abundant and non-toxic metals like iron is a key area of sustainable chemistry. Developing iron-catalyzed cross-coupling reactions for this compound would provide a greener alternative to traditional methods. Biocatalysis, using enzymes to perform selective transformations, is another promising avenue. Engineered enzymes could potentially functionalize the pyrimidine ring with high chemo-, regio-, and stereoselectivity under mild conditions.
Investigation of Photochemical and Electrochemical Transformations
Photochemistry and electrochemistry offer unique modes of reactivity that are often complementary to traditional thermal methods. These techniques can generate highly reactive intermediates from this compound under mild conditions, leading to novel bond formations and molecular architectures.
Photochemical reactions, initiated by the absorption of light, could be used to induce radical-mediated transformations of this compound. rsc.org For example, photoredox catalysis could be employed to generate a pyrimidinyl radical, which could then participate in C-C or C-heteroatom bond-forming reactions that are difficult to achieve through other means. rsc.orgwikipedia.org The interaction of light with the acetyl group could also be explored for unique functionalization pathways.
Electrochemical synthesis provides a powerful and sustainable alternative to traditional chemical methods, often avoiding the need for stoichiometric reagents. researchgate.net Anodic oxidation or cathodic reduction of this compound could generate reactive intermediates for subsequent coupling reactions. researchgate.netmdpi.com For instance, the electrochemical reduction of the C-Cl bond could lead to the formation of a pyrimidinyl anion or radical, which could then be trapped with various electrophiles. This approach could provide a highly controlled and efficient method for the functionalization of the pyrimidine core.
Advanced Computational Design and Virtual Screening of Pyrimidine Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govmdpi.com Applying these methods to this compound can guide the design of new derivatives with tailored properties and accelerate the discovery process.
In silico techniques, such as molecular docking and virtual screening, can be used to identify potential biological targets for derivatives of this compound. nih.govnih.govmdpi.commdpi.commdpi.com Large virtual libraries of compounds based on this scaffold can be computationally screened against the binding sites of proteins implicated in various diseases. nih.gov This approach can prioritize the synthesis of compounds with the highest probability of biological activity, saving significant time and resources.
Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. nih.gov These calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed reaction outcomes, and guide the design of new reactions. For example, DFT could be used to model the transition states of various catalytic cycles for C-Cl bond activation, helping to identify the most promising catalytic systems.
Development of Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and atom economy. figshare.com Designing MCRs that incorporate this compound as a building block would provide rapid access to complex and diverse molecular scaffolds.
The reactive nature of both the chloro and acetyl groups on the pyrimidine ring makes this compound an attractive substrate for MCRs. For example, a one-pot reaction could involve the initial substitution of the chloride, followed by a condensation reaction at the acetyl group. The development of novel MCRs would not only be synthetically elegant but also highly practical for the generation of compound libraries for high-throughput screening. For instance, a Biginelli-type reaction or a variation thereof could potentially be developed using a derivative of this compound. nih.gov The exploration of iridium-catalyzed MCRs, which have been successful in synthesizing pyrimidines from alcohols and amidines, could also be a fruitful area of research. nih.govorganic-chemistry.org
Q & A
Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scales?
- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps. Optimize heat/mass transfer using flow chemistry systems. Validate scalability via PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .
Data Validation & Interpretation
Q. How should researchers interpret conflicting bioactivity data in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
